2-Methoxy-3H-indol-3-one
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Overview
Description
2-Methoxy-3H-indol-3-one is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3H-indol-3-one typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the use of palladium-catalyzed cross-coupling reactions, which allow for the formation of the indole ring system from ortho-substituted anilines .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3H-indol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, which have significant biological and chemical properties .
Scientific Research Applications
2-Methoxy-3H-indol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-3H-indol-3-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
2-Methoxy-3H-indol-3-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-aldehyde: Known for its antimicrobial activity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity .
Biological Activity
2-Methoxy-3H-indol-3-one, also known as 2-methoxyindole-3-one, is an indole derivative characterized by a methoxy group at the second position and a carbonyl group at the third position of the indole ring. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. The unique structural features of this compound contribute to its potential applications in medicinal chemistry and agriculture.
The chemical formula of this compound is C₉H₇NO₂. Its structure allows for various interactions with biological systems, which is critical for its pharmacological effects. The presence of the methoxy group enhances the reactivity of the indole ring, facilitating interactions with biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7) and triple-negative breast cancer cells (Hs578T). The compound demonstrated an IC50 value of approximately 0.075 µM against MCF-7 cells, indicating potent antiproliferative effects at low concentrations .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) against S. aureus was reported to be as low as 1 µg/mL, highlighting its potential as a therapeutic agent against antibiotic-resistant bacteria like MRSA .
Antioxidant Activity
The compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress and related diseases. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, making it a candidate for further research in the context of neurodegenerative diseases and aging .
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that the compound interacts with various molecular targets, including enzymes involved in cell signaling pathways related to cancer progression and microbial resistance. For example, it may inhibit tubulin polymerization in cancer cells, leading to apoptosis and reduced cell viability .
Synthesis and Derivatives
Several synthetic routes have been developed to produce this compound. These methods often involve the functionalization of indole derivatives through various chemical reactions such as halogenation and cyclization . Additionally, derivatives of this compound are being explored for enhanced biological activities.
Comparative Analysis of Similar Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Indole | Basic structure without substituents | Found in many natural products |
5-Methoxyindole | Methoxy group at the fifth position | Potentially different biological activities |
2-Acetylindole | Acetyl group at the second position | Different pharmacological profiles |
3-Hydroxyindole | Hydroxyl group at the third position | Exhibits different reactivity patterns |
The comparison highlights how substituents on the indole ring significantly influence the biological activities of these compounds.
Case Studies
- Anticancer Study : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 0.075 µM) compared to untreated controls. The study suggested that apoptosis was induced via modulation of Bcl-2 family proteins .
- Antimicrobial Study : A recent investigation reported that this compound displayed potent activity against Mycobacterium tuberculosis, with an MIC value lower than many conventional antibiotics. This positions the compound as a promising candidate for further development against resistant strains .
Properties
CAS No. |
613-44-5 |
---|---|
Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-methoxyindol-3-one |
InChI |
InChI=1S/C9H7NO2/c1-12-9-8(11)6-4-2-3-5-7(6)10-9/h2-5H,1H3 |
InChI Key |
JKJBLIGGCVIZGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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